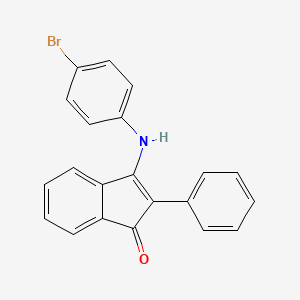

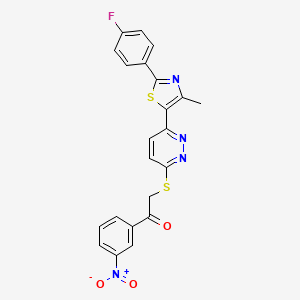

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

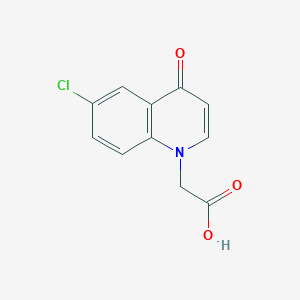

The compound “3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one” is a complex organic molecule that contains a furan ring and an indolinone structure . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Indolinones are a type of chemical compound which contain a two-ring structure, consisting of a benzene ring fused to a 2-pyrrolidinone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized from furfural, which can be obtained from renewable resources . Indolinones can be synthesized through various methods, including reactions involving isocyanates .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan ring and the indolinone structure would be key features .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including Diels–Alder reactions with electrophilic alkenes and alkynes . Indolinones can participate in a variety of reactions due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its reactivity .科学的研究の応用

Catalytic Transformation of Bio-derived Furans

Furfural and 5-hydroxymethylfurfural (HMF), significant in biorefinery, are reduced over heterogeneous catalysts to convert oxygen-rich compounds, including furanic compounds similar to 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one. This process involves various reactions like hydrogenation and polymerization, contributing to the production of compounds like furfuryl alcohol and 2-methylfuran (Nakagawa, Tamura, & Tomishige, 2013).

Ruthenium Catalysts in Bio-derived Furan Transformation

Ruthenium(II) complexes catalyze the transformation of bio-derived furans, including 5-methyl-2-furfural (5-MF), into valuable ketoacids and diketones under moderate conditions. This process offers insights into the transformation of furans into open ring components, pertinent to compounds like this compound (Gupta et al., 2015).

Synthesis and Characterization of Schiff Base Derived from Furan

Schiff base derived from 5-hydroxymethylfuran-2-carbaldehyde, a compound structurally related to this compound, has been studied for its coordination with various metal ions. This research provides insights into the properties and potential applications of furan-derived Schiff bases in fields like catalysis and materials science (Alturiqi et al., 2018).

Aza-Wittig/pi-Furan Cyclization Approach

The aza-Wittig/pi-furan cyclization method has been developed to prepare hexahydroindolinones with tethered furan rings, similar to the structure of this compound. This method is crucial for the synthesis of complex alkaloids and could have implications for synthesizing derivatives of this compound (Cassidy, Ozdemir, & Padwa, 2005).

Synthesis of Quinoline Attached-Furan-2(3H)-ones

The synthesis of quinoline attached-furan-2(3H)-ones demonstrates the potential for creating furan-based compounds with anti-inflammatory and antibacterial properties. This research is directly relevant to the development of derivatives of this compound for medicinal applications (Alam et al., 2011).

作用機序

Target of Action

It’s known that similar furan derivatives demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .

Mode of Action

It’s known that similar furan derivatives interact with their targets through a process called hydroarylation of the carbon–carbon double bond . This process involves the formation of reactive electrophilic species .

Biochemical Pathways

It’s known that similar furan derivatives can affect various biochemical pathways due to their antimicrobial activity .

Result of Action

It’s known that similar furan derivatives demonstrate good antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .

Action Environment

It’s known that the synthesis of similar furan derivatives can be influenced by various conditions, such as the presence of a brønsted superacid .

将来の方向性

特性

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUDBGBOWDNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4,5-dimethyl-2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2967949.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2967951.png)

![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)

![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)

![4-Chlorophenyl 6-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzo[d]furan-2-yl ketone](/img/structure/B2967963.png)